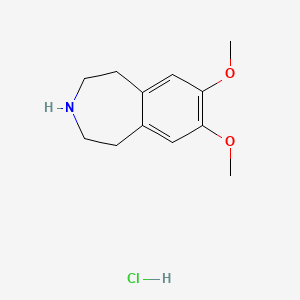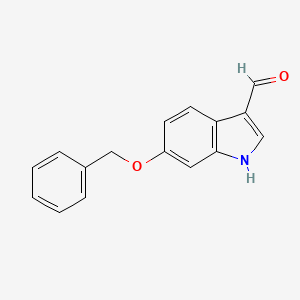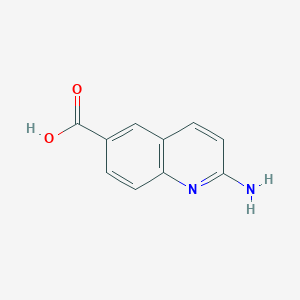
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are important intermediates in drug discovery and pharmaceutical chemistry. These compounds are often used in the synthesis of small molecule drugs due to their favorable physicochemical properties and the versatility they offer in chemical transformations .
Synthesis Analysis
The synthesis of tert-butyl piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis of 2-amino-5-tert-butylpyridine is described, which offers improved drug-like properties compared to 4-tert-butylaniline . Another paper discusses the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a multi-step process with a high overall yield . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is reported, which is an intermediate in the synthesis of biologically active compounds like crizotinib .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used techniques for structure confirmation. For example, the structure of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was confirmed by 1H NMR . Similarly, the crystal and molecular structure of a thieno[2,3-c]pyridine derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For instance, the Mitsunobu reaction and subsequent alkaline hydrolysis were used to obtain different isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Organocatalyzed synthesis is another reaction type used to prepare tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure and substituents. These properties are important for the pharmacokinetic profile of potential drug candidates. The papers provided do not directly discuss the physical and chemical properties of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, but they do highlight the importance of such properties in drug discovery. For example, the synthesis of 2-amino-5-tert-butylpyridine results in improved physicochemical properties for drug-like molecules .
Applications De Recherche Scientifique
Synthesis of Related Compounds
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate is an important intermediate in the synthesis of various small molecule anticancer drugs. One significant derivative is tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is used in the development of inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang, Ye, Xu, & Xu, 2018). This compound has also shown potential in the treatment of depression and cerebral ischemia.
Structural and Thermal Analyses
In the field of structural chemistry, derivatives of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate have been synthesized and characterized using techniques like FTIR, NMR, and X-ray crystallographic analysis. One such derivative is 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which exhibits intramolecular hydrogen bonding critical to its structural stability (Çolak, Karayel, Buldurun, & Turan, 2021).
NMR Tagging in Protein Research
Tert-butyl derivatives have been utilized in NMR studies for high-molecular-weight systems. For instance, O-tert-Butyltyrosine, a tert-butyl derivative, has been used as an NMR tag for observing high-molecular-weight proteins without the need for isotope labeling. This has proven beneficial in studying protein structures and ligand binding affinities (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate derivatives have been pivotal in the synthesis of biologically active compounds. These include intermediates for drugs like omisertinib (AZD9291), used in cancer treatment. The synthesis process involves steps like acylation and nucleophilic substitution, highlighting the compound's versatility in drug development (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAOYEIIJSEFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622377 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
CAS RN |
331281-25-5 | |
| Record name | tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)




